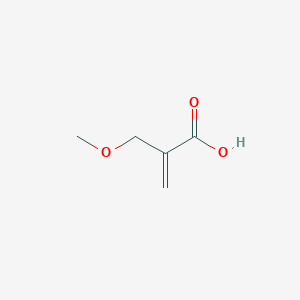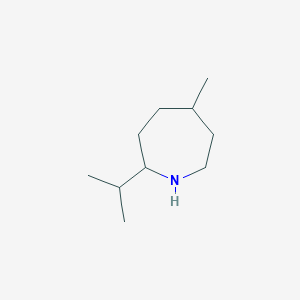![molecular formula C14H16N2O4S B3388340 2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 871217-38-8](/img/structure/B3388340.png)
2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
This compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The specific positions of the functional groups (methyl, sulfamoylphenyl, and carboxylic acid) would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions of pyrrole derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without specific information on this compound, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrole itself is a colorless volatile liquid , but the presence of other functional groups could significantly alter these properties.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study on the synthesis of novel pyrrole derivatives, including those with a pyrrole-3-carboxylate structure, has demonstrated significant antimicrobial properties. These derivatives have been synthesized through various reactions, including cyclization and Vilsmeier–Haack formylation, and have shown good antibacterial and antifungal activities. The presence of the heterocyclic pyrrole ring and specific substituents, like methoxy groups, has been attributed to their enhanced antimicrobial efficacy (Hublikar et al., 2019).
Synthetic Methodologies and Chemical Interactions
Research on pyrrole derivatives has also focused on understanding their reaction mechanisms and synthetic pathways. For instance, the three-component reactions involving pyrrole esters have been explored, revealing the formation of regioisomeric esters of pyrrole-3-carboxylic acids. These studies offer insights into the structural behavior and reaction specificity of pyrrole compounds, which can be critical for designing new synthetic routes and compounds with desired functionalities (Mukovoz et al., 2015).
Catalytic Applications and Chemical Synthesis
The catalytic roles of pyrrole derivatives in facilitating various chemical reactions have been highlighted in several studies. For example, pyrrole-2,5-diones have been synthesized using carbonylative cyclization methods, showcasing the utility of pyrrole compounds in organic synthesis, particularly in constructing complex molecular structures under carbon monoxide pressure (Bae & Cho, 2014).
Novel Biological Applications
Pyrrole derivatives have shown potential in biological applications, including antimicrobial activity studies. For instance, a bicyclic thiohydantoin fused to pyrrolidine compound demonstrated antibacterial and antimycobacterial activities, underscoring the potential of pyrrole derivatives in developing new therapeutic agents (Nural et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such as dihydrofolate reductase (dhfr) and enoyl acp reductase . These enzymes play crucial roles in bacterial growth and survival, making them potential targets for antibacterial drugs .
Mode of Action
Similar compounds have been found to interact with their targets, inhibiting their function and thus exerting an antibacterial effect . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting bacterial growth .
Biochemical Pathways
Inhibition of enzymes like dhfr and enoyl acp reductase can disrupt essential biochemical pathways in bacteria, such as folate synthesis and fatty acid synthesis, respectively . Disruption of these pathways can lead to downstream effects, including inhibited bacterial growth .
Result of Action
Similar compounds have shown antibacterial and antitubercular properties . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9-7-13(14(17)18)10(2)16(9)8-11-3-5-12(6-4-11)21(15,19)20/h3-7H,8H2,1-2H3,(H,17,18)(H2,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLLNIKUNMMXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140389 | |
| Record name | 1-[[4-(Aminosulfonyl)phenyl]methyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
CAS RN |
871217-38-8 | |
| Record name | 1-[[4-(Aminosulfonyl)phenyl]methyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(Aminosulfonyl)phenyl]methyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3388267.png)
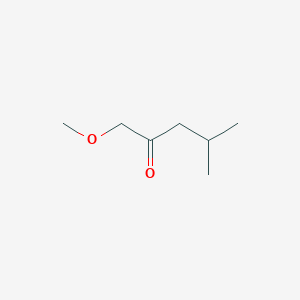
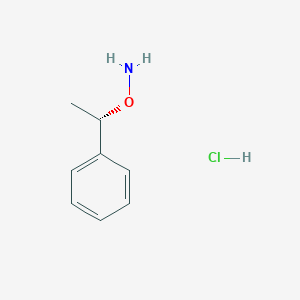
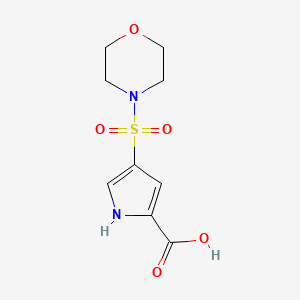


![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B3388309.png)
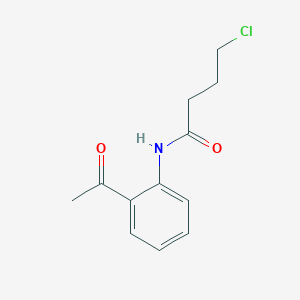
![2-[(4-Ethylphenyl)methylamino]ethanol](/img/structure/B3388314.png)
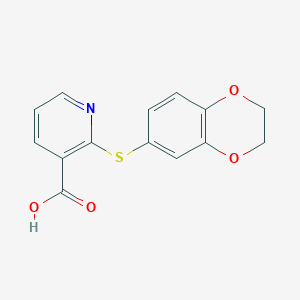
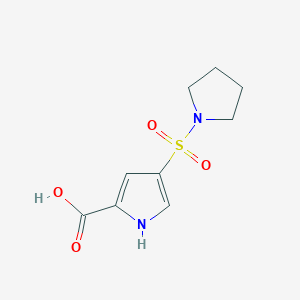
![2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B3388343.png)
